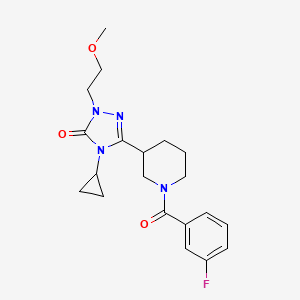

4-cyclopropyl-3-(1-(3-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound is a 1,2,4-triazol-5-one derivative characterized by a cyclopropyl group at position 4, a 3-fluorobenzoyl-substituted piperidine moiety at position 3, and a 2-methoxyethyl group at position 1. The 3-fluorobenzoyl group enhances lipophilicity and metabolic stability, while the cyclopropyl and methoxyethyl substituents may influence steric interactions and solubility .

Properties

IUPAC Name |

4-cyclopropyl-5-[1-(3-fluorobenzoyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O3/c1-28-11-10-24-20(27)25(17-7-8-17)18(22-24)15-5-3-9-23(13-15)19(26)14-4-2-6-16(21)12-14/h2,4,6,12,15,17H,3,5,7-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYILRCEBJJMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-cyclopropyl-3-(1-(3-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one, emphasizing differences in substituents, biological activity, and applications:

Structural and Functional Insights:

Antifungal Activity: The target compound shares a triazolone core with 1-(2-(2,4-difluorophenyl)-...triazol-5(4H)-one (), which inhibits fungal CYP51 (lanosterol 14α-demethylase). Fluorine atoms in both compounds enhance binding to the enzyme’s heme iron . However, the target compound’s piperidine-3-fluorobenzoyl group may confer distinct pharmacokinetic properties compared to the hydroxypropyl substituent in ’s analog. Posaconazole derivatives () further validate the importance of fluorinated aryl groups and heterocyclic moieties (e.g., piperazine) in antifungal potency .

Neurokinin-1 (NK1) Antagonism: The Aprepitant analog () demonstrates how trifluoromethyl and morpholino groups enhance NK1 receptor binding. The target compound’s 3-fluorobenzoyl group could similarly modulate receptor interactions but lacks the morpholino scaffold critical for antiemetic activity .

Pesticidal Activity :

- The chlorocyclopropyl-triazolone in highlights substituent-driven toxicity. Unlike the target compound, the chlorophenyl and chlorocyclopropyl groups in this analog are associated with craniofacial developmental risks .

Synthetic Considerations: Substituent regiochemistry (e.g., cyclopropyl vs. chlorophenyl) significantly impacts bioactivity. For example, notes that halogenation (F, Cl) on aryl rings enhances antifungal activity, whereas nitro or methoxy groups reduce it .

Q & A

Basic: What are the key synthetic pathways for synthesizing 4-cyclopropyl-3-(1-(3-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. Key steps include:

- N-Alkylation to introduce the 2-methoxyethyl group onto the triazole ring.

- Acylation of the piperidine nitrogen with 3-fluorobenzoyl chloride under basic conditions (e.g., using triethylamine as a base).

- Cyclopropane introduction via nucleophilic substitution or cross-coupling reactions.

Reaction intermediates are purified using column chromatography, and yields are optimized by controlling solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for acylation steps) .

Advanced: How can reaction conditions be systematically optimized to minimize side products during the acylation step?

- Catalyst screening : Test bases like cesium carbonate (for enhanced nucleophilicity) or DBU (for milder conditions) to reduce hydrolysis of the benzoyl chloride intermediate.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol to balance reactivity and side reactions. Ethanol may suppress racemization but slow reaction kinetics.

- Temperature gradients : Use microwave-assisted synthesis to rapidly screen temperatures (40–100°C) and identify optimal conditions for regioselectivity.

- In-situ monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

- NMR spectroscopy : - and -NMR confirm substituent connectivity (e.g., cyclopropyl proton splitting patterns at δ 0.5–1.5 ppm).

- X-ray crystallography : Use SHELXL (via WinGX suite) for single-crystal refinement to resolve stereochemical ambiguities, especially around the piperidine and triazole moieties. ORTEP-3 diagrams visualize bond angles and torsional strain .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and triazole ring vibrations (~1500 cm) .

Advanced: How can density functional theory (DFT) predict the compound’s electronic properties and biological interactions?

- Geometry optimization : Use B3LYP/6-31G(d) basis sets to compute ground-state molecular geometries, comparing computed bond lengths/angles with X-ray data to validate models.

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess redox stability and potential charge-transfer interactions with biological targets (e.g., enzymes).

- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions for hypothesizing binding modes with receptors.

- Solvent effects : Apply the polarizable continuum model (PCM) to simulate aqueous or lipid environments, correlating solvation energy with bioavailability .

Data Contradiction: How to address discrepancies between experimental and computational NMR chemical shifts?

- Cross-validation : Compare experimental -NMR shifts with DFT-GIAO (gauge-including atomic orbital) calculations. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects.

- Dynamic effects : Perform molecular dynamics (MD) simulations to model rotational barriers (e.g., piperidine ring puckering) affecting shift equivalence.

- Paramagnetic impurities : Re-purify the compound to rule out metal contaminants causing unexpected splitting .

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine at the benzoyl para position) to reduce cytochrome P450 oxidation.

- Prodrug design : Mask the triazole NH with a labile ester group, improving membrane permeability while retaining activity post-hydrolysis.

- Isotope labeling : Synthesize -labeled analogs for tracking metabolic pathways via mass spectrometry .

Basic: What are the hypothesized biological targets of this compound based on structural analogs?

- Kinase inhibition : The triazole and fluorobenzoyl groups resemble ATP-competitive inhibitors targeting tyrosine kinases (e.g., EGFR).

- GPCR modulation : Piperidine derivatives often interact with serotonin or dopamine receptors; molecular docking studies can prioritize targets for assay validation.

- Antimicrobial activity : Triazole-containing compounds may inhibit fungal CYP51 enzymes. Preliminary MIC assays against Candida spp. are recommended .

Advanced: How to resolve crystallographic disorder in the cyclopropyl moiety during refinement?

- Multi-conformer modeling : Use SHELXL’s PART instruction to refine alternative orientations of the cyclopropane ring.

- Restraints : Apply geometric constraints (DFIX, FLAT) to maintain bond lengths/angles within expected ranges.

- Twinned data : Test for pseudo-merohedral twinning using ROTAX (WinGX) and refine with TWIN/BASF commands .

Methodological: What protocols ensure reproducibility in scaled-up synthesis?

- Flow chemistry : Implement continuous flow reactors for precise control of exothermic acylation steps, reducing batch-to-batch variability.

- Quality control : Use in-line PAT (process analytical technology) tools like FTIR probes to monitor intermediate purity in real time.

- DoE (Design of Experiments) : Apply factorial designs to optimize molar ratios, solvent volumes, and catalyst loadings simultaneously .

Advanced: How to analyze non-linear optical (NLO) properties for material science applications?

- Hyperpolarizability calculations : Use DFT (CAM-B3LYP) to compute first hyperpolarizability (β), comparing it to urea as a reference.

- Crystal packing analysis : Correlate SHG (second-harmonic generation) activity with centrosymmetric vs. non-centrosymmetric space groups (e.g., P1 vs. P2/c).

- Thin-film characterization : Deposit the compound via spin-coating and measure NLO response using Kurtz-Perry powder technique .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.